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Compound of Interest

Compound Name: 6-Bromo-2-chloroquinoxaline

Cat. No.: B1281081

6-Bromo-2-chloroquinoxaline is a disubstituted quinoxaline derivative. The quinoxaline core
is a bicyclic heteroaromatic system composed of a benzene ring fused to a pyrazine ring. The
unique arrangement of a bromine atom on the benzene ring and a chlorine atom on the
pyrazine ring makes this molecule a highly valuable and versatile building block in organic
synthesis. The International Chemical Identifier Key (InChlKey), a unique, non-proprietary
identifier, is XDIJDRCGDVKTDHY-UHFFFAOYSA-N.[1]

6-Bromo-2-chloroquinoxaline Key Identifiers
InChiKey CAS Number | Molecular Formula IUPAC Name
XDJDRCGDVKTDHY-UHFFFAOYSA-N 55687-02-0 CsHaBrCIN2 6-bromo-2-chloroquinoxaline

Click to download full resolution via product page
Caption: Chemical structure and core identifiers for 6-Bromo-2-chloroquinoxaline.

Table 1: Core Chemical Identifiers
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Identifier Value Source(s)
XDJDRCGDVKTDHY-

InChIKey [1]
UHFFFAOYSA-N

CAS Number 55687-02-0 [1][21[3]

Molecular Formula CsHaBrCIN2 [1112][3]

IUPAC Name

6-bromo-2-chloroquinoxaline

[1]

InChl

1S/C8H4BrCIN2/c9-5-1-2-6-
7(3-5)11-4-8(10)12-6/h1-4H

[1]

| SMILES | Clclncc2cc(Br)cce2nl | |

Physicochemical

Properties

6-Bromo-2-chloroquinoxaline is typically supplied as a solid material, ranging in color from

white to yellow.[4] Its properties make it suitable for a wide range of organic reactions,

particularly those requiring elevated temperatures.

Table 2: Physicochemical Data

Property Value Source(s)
Molecular Weight 243.49 g/mol [2][3]
Melting Point 150-152.5 °C [1][5]

N ] 312.5 °C at 760 mmHg
Boiling Point ) [11[5]

(Predicted)

Appearance White to yellow solid [4]
Purity =295% [11[4]

| Storage Temperature| Room temperature to 4°C [[1][6] |

Synthesis and Mechanistic Insights
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The synthesis of quinoxaline derivatives is a well-established field, most commonly achieved
through the condensation of an aromatic o-diamine with an a-dicarbonyl compound.[7] For 6-
Bromo-2-chloroquinoxaline, a logical synthetic pathway involves the reaction of 4-bromo-1,2-
phenylenediamine with glyoxylic acid, followed by a chlorination step.

Representative Synthetic Protocol

This protocol describes a common, reliable method for synthesizing the quinoxaline scaffold,
followed by chlorination.

Step 1: Synthesis of 6-Bromoquinoxalin-2(1H)-one

e To a solution of 4-bromo-1,2-phenylenediamine (1.0 eq) in a suitable solvent such as ethanol
or acetic acid, add a solution of glyoxylic acid monohydrate (1.05 eq).

o Heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer
Chromatography (TLC).

e Upon completion, cool the reaction mixture to room temperature, which should induce
precipitation of the product.

« Filter the solid, wash with cold solvent, and dry under vacuum to yield 6-bromoquinoxalin-
2(1H)-one.

Step 2: Chlorination to 6-Bromo-2-chloroquinoxaline

Suspend the 6-bromoquinoxalin-2(1H)-one (1.0 eq) in phosphorus oxychloride (POCIs, ~5-10
eq), which acts as both the reagent and solvent.

e Add a catalytic amount of dimethylformamide (DMF) to facilitate the reaction.

o Heat the mixture to reflux (approx. 105-110 °C) for 3-6 hours until the starting material is
consumed (monitored by TLC).

o Carefully quench the reaction by slowly pouring the mixture onto crushed ice with vigorous
stirring.
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e Neutralize the acidic solution with a base (e.g., NaHCOs or NaOH solution) until the product

precipitates.
e Filter the crude product, wash thoroughly with water, and dry.

e Recrystallize from a suitable solvent (e.g., ethanol or an ethyl acetate/hexane mixture) to
obtain pure 6-Bromo-2-chloroquinoxaline.

4-Bromo-1,2-phenylenediamine
+ Glyoxylic Acid

:

Step 1: Condensation & Cyclization
(Reflux in Ethanol/AcOH)

:

6-Bromoquinoxalin-2(1H)-one

:

Step 2: Chlorination
(Reflux in POCIs, cat. DMF)

6-Bromo-2-chloroquinoxaline

Click to download full resolution via product page

Caption: Representative workflow for the synthesis of 6-Bromo-2-chloroquinoxaline.

Applications in Drug Discovery and Materials
Science

The primary value of 6-Bromo-2-chloroquinoxaline lies in its capacity for selective, stepwise
functionalization, making it an ideal scaffold in medicinal chemistry.[4]
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» Orthogonal Reactivity: The chlorine atom at the C2 position is electron-deficient due to the
adjacent nitrogen atoms, making it susceptible to nucleophilic aromatic substitution (SNAr).
In contrast, the bromine atom at the C6 position on the benzene ring is well-suited for metal-
catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This
orthogonality allows chemists to introduce different functionalities at two distinct points on the
molecule in a controlled manner.

» Scaffold for Kinase Inhibitors: The quinoxaline core is a known "privileged scaffold" that
mimics the hinge-binding region of many protein kinases. By elaborating the structure of 6-
Bromo-2-chloroquinoxaline, researchers can design potent and selective kinase inhibitors
for applications in oncology and inflammatory diseases.[4]

» Antimicrobial and Anti-infective Agents: Quinoxaline derivatives have demonstrated a broad
spectrum of biological activities.[7] Patents have cited the use of this scaffold in the
development of novel anti-infective agents, including inhibitors of the Hepatitis C virus.[6]
The quinoxaline 1,4-dioxide scaffold, a related structure, has been a source of antibacterial
drugs.[8]

o Organic Electronics: The electron-accepting nature of the quinoxaline core makes it a
candidate for use in the development of organic semiconductors and fluorescent dyes.[4]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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